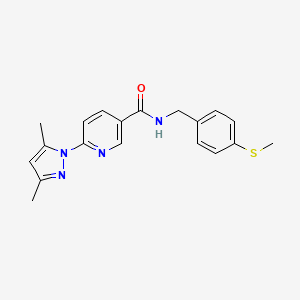

![molecular formula C14H14ClN3OS B2845629 N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049720-08-2](/img/structure/B2845629.png)

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential medicinal properties . They have been found to inhibit certain enzymes and have shown activity against various strains of bacteria .

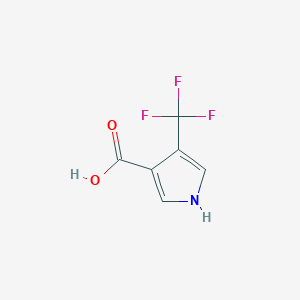

Molecular Structure Analysis

The molecular structure of similar compounds often contains a pyrimidine ring fused with a thiophene ring . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with enzymes or other biological targets . The exact chemical reactions this compound undergoes would depend on its specific structure and the conditions it is exposed to.Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives . These derivatives have shown significant antitumor activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

CDK6 Inhibition

The cyclin-dependent protein kinases (CDKs) are important proteinserine/threonine kinases belonging to the CMGC family . Due to their crucial roles in the regulation of cell cycle and transcription, CDKs have been considered as promising targets for the treatment of cancers and other diseases . The compound has been used in the development of CDK6 inhibitors .

Synthesis of Bioactive Analogs

Efficient microwave-assisted chemical processes have been applied to the synthesis of an array of novel N - (4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno [3,2- d ]pyrimidin-4-amine derivatives . These heteroaromatic systems were envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent previously developed until phase II clinical studies .

Antiproliferative Activity

At the tested concentrations (5 and 10 µM), thieno [3,2- d ]pyrimidin-4-amines exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .

Mecanismo De Acción

Target of Action

The primary target of N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This compound interacts with its target, CDK6, by inhibiting its activity . The inhibition of CDK6 can lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .

Pharmacokinetics

It’s worth noting that the lipophilicity of a drug can influence its absorption, distribution, metabolism, and excretion (adme) properties . A compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The result of the action of N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation leads to tumor growth .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS.ClH/c1-9-6-12-13(15-8-16-14(12)19-9)17-10-4-3-5-11(7-10)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWRBFFJXOJLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)

![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2845556.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)